

solubility profile of (4-Butyrylphenyl)boronic acid in various solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Butyrylphenyl)boronic acid

Cat. No.: B1289918

[Get Quote](#)

Technical Guide: Solubility Profile of (4-Butyrylphenyl)boronic Acid

Introduction

(4-Butyrylphenyl)boronic acid is an organic compound featuring a phenylboronic acid moiety substituted with a butyryl group. Phenylboronic acids are critical building blocks in organic chemistry, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. In drug development, the boronic acid functional group is a key pharmacophore in various enzyme inhibitors.

A comprehensive understanding of a compound's solubility profile is fundamental for its application in synthesis, purification, formulation, and biological screening.^[1] The choice of solvent directly influences reaction kinetics, yield, product isolation, and bioavailability.^{[1][2]} Low solubility can lead to unpredictable results in in vitro assays and poor bioavailability in preclinical studies.^[3]

This technical guide provides a detailed overview of the solubility characteristics of **(4-Butyrylphenyl)boronic acid**. As specific quantitative solubility data for this compound is not widely available in peer-reviewed literature, this document presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy.^[1] Furthermore, it details established experimental protocols for determining solubility, offering a robust framework for researchers to generate precise data for the title compound.

Solubility Profile

Quantitative solubility data for **(4-Butyrylphenyl)boronic acid** is not readily available in public literature. However, the solubility of the parent compound, phenylboronic acid, can serve as a useful, albeit approximate, guide.^[1] Phenylboronic acid is generally soluble in polar organic solvents like ethers and ketones, moderately soluble in solvents like chloroform, and has low solubility in nonpolar hydrocarbon solvents and water.^{[4][5][6]}

The presence of the C4 alkyl ketone (butyryl) group in **(4-Butyrylphenyl)boronic acid** increases its lipophilicity compared to phenylboronic acid. This structural modification is expected to increase its solubility in nonpolar organic solvents and decrease its solubility in polar, aqueous media.

Representative Solubility of Phenylboronic Acid (Proxy Data)

The following table summarizes the qualitative and quantitative solubility of phenylboronic acid in various solvents. This data should be used as a reference point for estimating the behavior of **(4-Butyrylphenyl)boronic acid**.

Solvent Class	Solvent	Qualitative Solubility	Quantitative Solubility (g/100g)	Temperature (°C)
Ethers	Dipropyl Ether	High ^{[4][5]}	Data not available	-
Ketones	Acetone	High ^{[4][5]}	Data not available	-
Halogenated	Chloroform	Moderate ^{[4][5]}	Data not available	-
Hydrocarbons	Methylcyclohexane	Very Low ^{[4][5]}	Data not available	-
Aqueous	Water	Low ^[5]	1.9 ^{[5][7]}	20

Experimental Protocols for Solubility Determination

Accurate solubility measurement depends on achieving equilibrium between the solid and dissolved phases and the effective separation of these phases before analysis.^[8] The two most common and robust methods for determining the thermodynamic (equilibrium) solubility of a compound are the Shake-Flask method and the Dynamic method.

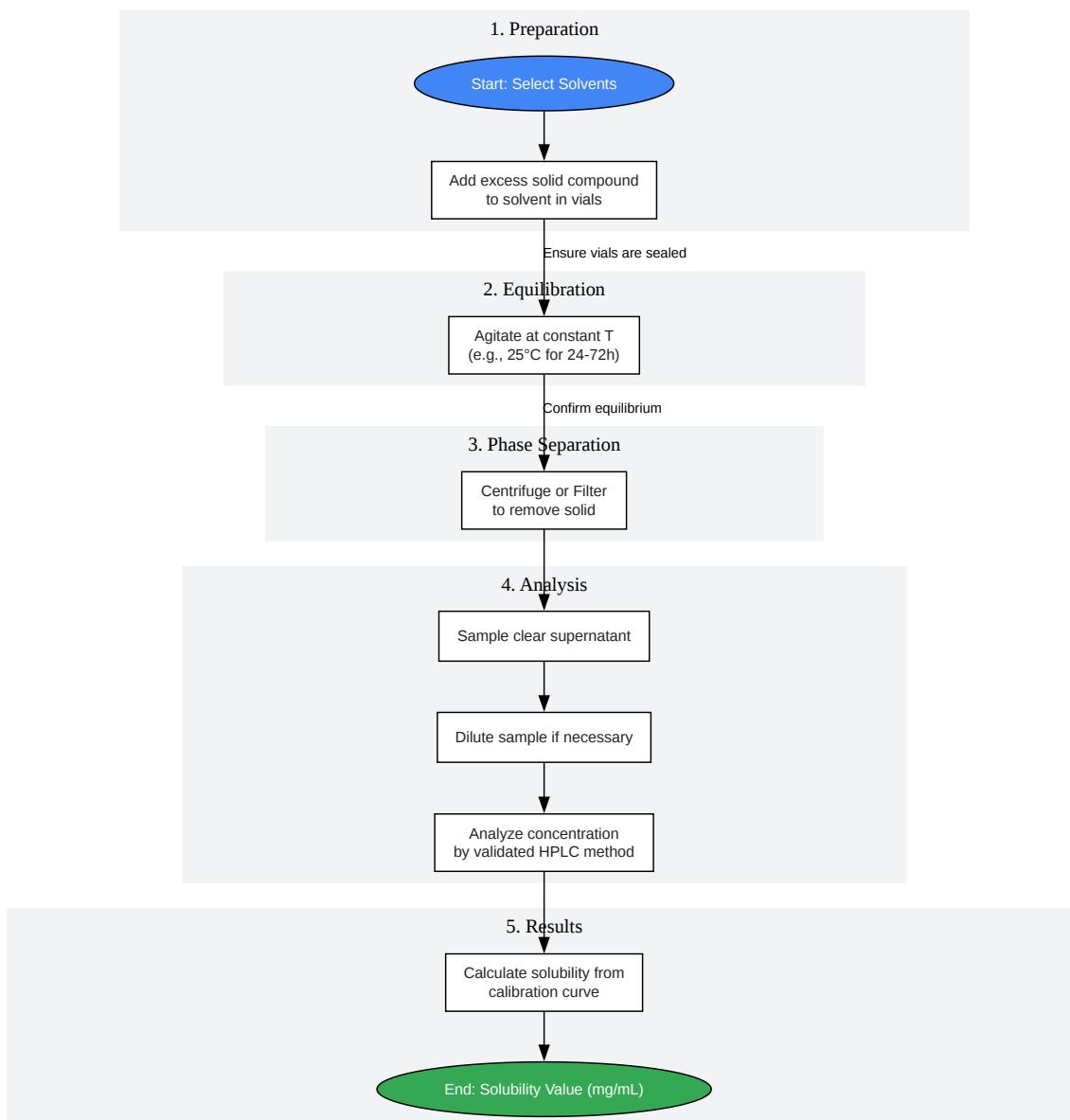
Equilibrium Shake-Flask Method

The Saturation Shake-Flask (SSF) method is considered the gold standard for determining equilibrium solubility.^[8] The protocol involves agitating a suspension of the compound in a solvent for a sufficient duration to reach equilibrium, followed by analysis of the supernatant.

Methodology:

- Preparation: Add an excess amount of solid **(4-Butyrylphenyl)boronic acid** to a vial or flask containing the selected solvent.^[9] Ensuring excess solid is present throughout the experiment is critical to measuring solubility, not just concentration.^[10]
- Equilibration: Seal the container and place it in a temperature-controlled agitator (e.g., a rotary shaker at 300 RPM or a thermomixer).^{[10][11]} Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached. This typically requires 24 to 72 hours.^[10]
- Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., PTFE or PVDF).^{[3][8]}
- Quantification: Carefully sample the clear supernatant. If necessary, dilute the sample with a suitable solvent to fall within the linear range of the analytical method.^[8] Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.^{[2][3][12]}
- Data Analysis: Construct a calibration curve using standards of known concentrations to determine the concentration of the compound in the saturated solution, which represents its solubility.

Dynamic Method


The dynamic method determines solubility by identifying the temperature at which a known composition of solute and solvent becomes a clear, homogenous solution upon controlled heating.^[1] This technique is particularly useful for constructing solubility-temperature curves.

Methodology:

- Sample Preparation: Accurately weigh a specific amount of **(4-Butyrylphenyl)boronic acid** and the chosen solvent into a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.^[1]
- Heating and Observation: The mixture is stirred rigorously while the temperature is slowly increased at a constant rate (e.g., 0.1–0.5 °C/min).^[1]
- Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or with an automated system using a luminance probe or a laser to detect light scattering.^{[1][4][13]}
- Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes perfectly clear is recorded as the solubility temperature for that specific composition.^[1]
- Data Collection: The procedure is repeated with different compositions of solute and solvent to generate a dataset that can be plotted as a solubility curve (solubility vs. temperature).^[1]

Visualization of Experimental Workflow

The following diagram illustrates a standard workflow for determining compound solubility using the Shake-Flask method followed by HPLC analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask and HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. improvedpharma.com [improvedpharma.com]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. quora.com [quora.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. pharmaguru.co [pharmaguru.co]
- 13. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [solubility profile of (4-Butyrylphenyl)boronic acid in various solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1289918#solubility-profile-of-4-butyrylphenyl-boronic-acid-in-various-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com